ONO-2952 - 895169-20-7

ONO-2952

Catalog Number: EVT-277483
CAS Number: 895169-20-7
Molecular Formula: C22H20ClFN2O2
Molecular Weight: 398.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-2952 is under investigation in clinical trial NCT01887002 (Study to Evaluate the Effects of ONO-2952 on Pain Perception Produced by Rectal Distention in Female Subjects With Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)).
Source and Classification

ONO-2952 was developed by ONO Pharmaceutical Co., Ltd. It is primarily classified as a pharmacological agent targeting the translocator protein, which plays a crucial role in the central nervous system's response to stress and inflammation. The compound is noted for its ability to modulate neuroinflammatory pathways, making it a candidate for treating neuropsychiatric disorders.

Synthesis Analysis

The synthesis of ONO-2952 involves several steps, typically starting from commercially available precursors. The synthetic route has not been extensively detailed in public literature, but it generally includes:

  1. Initial Formation: The synthesis begins with the formation of a cyclopropane ring, which is a key structural feature of the compound.
  2. Functionalization: Subsequent reactions introduce various functional groups, including a chlorine atom and a fluorine atom, which are critical for the compound's biological activity.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical parameters such as reaction temperature, time, and solvent choice are optimized during these steps to maximize yield and purity.

Molecular Structure Analysis

The molecular formula of ONO-2952 is C22H20ClFN2O2C_{22}H_{20}ClFN_{2}O_{2}, with a molecular weight of approximately 398.86 g/mol. Its structure features:

  • A cyclopropane moiety.
  • A chloro substituent that enhances lipophilicity.
  • A fluorine atom that may contribute to binding affinity with the translocator protein.

The three-dimensional conformation of ONO-2952 allows it to effectively interact with the binding site of the translocator protein, which is crucial for its antagonistic action.

Chemical Reactions Analysis

ONO-2952 participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: The primary reaction involves binding to the translocator protein 18 kDa, inhibiting its activity. This interaction has been quantified using techniques like positron emission tomography in animal models.
  2. Metabolic Reactions: In vivo studies suggest that ONO-2952 undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.

These interactions are essential for understanding the pharmacokinetics and dynamics of ONO-2952.

Mechanism of Action

The mechanism of action of ONO-2952 revolves around its role as an antagonist of the translocator protein 18 kDa. By inhibiting this protein, ONO-2952 reduces:

  • Neuroinflammation: It suppresses the release of pro-inflammatory cytokines and reactive oxygen species from activated microglia.
  • Stress Responses: Animal studies have shown that ONO-2952 reduces stress-induced behaviors and physiological responses, indicating its potential antidepressant effects.

This dual action positions ONO-2952 as a promising candidate for treating conditions associated with chronic inflammation and stress.

Physical and Chemical Properties Analysis

Key physical and chemical properties of ONO-2952 include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulating the compound into therapeutic agents.

Applications

ONO-2952 has several potential applications:

  1. Irritable Bowel Syndrome: Clinical trials have indicated efficacy in reducing symptoms related to irritable bowel syndrome with diarrhea, showing promise as a treatment option.
  2. Depression and Anxiety Disorders: Preclinical studies suggest that ONO-2952 may have antidepressant effects by modulating neuroinflammation and stress responses.
  3. Neurodegenerative Diseases: Given its mechanism involving neuroinflammatory pathways, there is potential for application in diseases characterized by chronic inflammation in the nervous system.
Pharmacological Characterization of ONO-2952

Translocator Protein 18 kDa (TSPO) Antagonism

Binding Affinity and Selectivity Profiles

ONO-2952 is a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO), demonstrating sub-nanomolar affinity across species. Its binding affinity (Ki) ranges from 0.33–9.30 nM for both rat and human TSPO isoforms, as quantified through radioligand displacement assays using ³H-PK11195 and ³H-PBR28 [1] [3]. Selectivity profiling against 133 off-target receptors, transporters, ion channels, and enzymes revealed minimal interactions. At 10 µM, ONO-2952 inhibited ≥50% of activity in only 3/133 targets: melatonin 2 (Ki = 59 nM), progesterone B (Ki = 320 nM), and adrenergic α2C (Ki = 590 nM). Crucially, affinity for these off-target receptors was >59-fold lower than for TSPO, and no significant activity was observed at the GABAA receptor (Ki > 600-fold higher than TSPO) [1] [6].

Table 1: Binding Affinity and Selectivity of ONO-2952

TargetKi ValueSpeciesSelectivity vs. TSPO
TSPO0.33–0.65 nMRatReference
TSPO1.70–9.30 nMHumanReference
Melatonin 259 nMHuman>59-fold lower affinity
Progesterone B320 nMHuman>59-fold lower affinity
Adrenergic α2C590 nMHuman>59-fold lower affinity
GABAA receptor>2000 nMRat>600-fold lower affinity

Comparative Analysis of Rat vs. Human TSPO Targeting

Species-specific differences in TSPO binding kinetics are critical for translational research. ONO-2952 exhibits slightly higher affinity for rat TSPO (Ki = 0.33–0.65 nM) compared to human TSPO (Ki = 1.70–9.30 nM) [1] [4]. Despite this variance, positron emission tomography (PET) studies in conscious rhesus monkeys using ¹¹C-PBR28 confirmed dose-dependent TSPO occupancy in the brain. Occupancy exceeded 50% at plasma concentrations of ~40 ng/mL, correlating with efficacy in rodent stress models [3] [9]. Notably, in vitro assays using mitochondrial membrane fractions demonstrated analogous ONO-2952 binding in monkey and human TSPO, supporting the relevance of non-human primate data for clinical extrapolation [3].

Neurochemical Modulation Mechanisms

Inhibition of Neurosteroid Biosynthesis in Stress Models

ONO-2952 modulates stress pathophysiology by suppressing acute stress-induced neurosteroid biosynthesis. In rats subjected to restraint stress, ONO-2952 (0.3–3 mg/kg, p.o.) significantly inhibited accumulation of key neuroactive steroids in the hippocampus and cortex:

  • Allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a positive allosteric modulator of GABAA receptors
  • THDOC (3α,21-dihydroxy-5α-pregnan-20-one), a stress-responsive neurosteroid [4] [6]

This inhibition occurs via TSPO antagonism, as co-administration of the TSPO agonist CB34 reversed ONO-2952’s effects in a dose-dependent manner. Mechanistically, TSPO regulates cholesterol translocation into mitochondria—the rate-limiting step in neurosteroidogenesis. By blocking this transport, ONO-2952 normalizes stress-elevated neurosteroid levels implicated in maladaptive stress responses [3] [4].

Table 2: Impact of ONO-2952 on Neurosteroid Levels in Rat Brain After Acute Restraint Stress

NeurosteroidChange After Stress (Vehicle)Change After Stress (ONO-2952)Brain Region
Allopregnanolone↑ 220%↔ (Normalized to baseline)Hippocampus
THDOC↑ 180%↔ (Normalized to baseline)Cortex
Pregnenolone↑ 150%↔ (Normalized to baseline)Prefrontal Cortex

Noradrenergic System Regulation in Acute Stress Responses

ONO-2952 attenuates hyperactivity of the central noradrenergic system during acute stress. In stressed rats, ONO-2952 (0.03–3 mg/kg, p.o.) reduced noradrenaline (NA) release by 40–75% in the amygdala and locus coeruleus—key regions mediating autonomic and behavioral stress responses [1] [4]. This effect was:

  • TSPO-dependent, as co-administration of CB34 abolished NA reduction.
  • Functionally significant, correlating with reduced stress-induced defecation (50% suppression at 0.3 mg/kg) and conditioned fear-induced freezing behavior (70% reduction at 1 mg/kg) [4].

The compound’s selective action on stress-induced NA release (without altering basal NA levels) suggests precision in mitigating pathological hyperactivity. Crucially, unlike benzodiazepines, ONO-2952 achieved these effects without amnesic side effects, evidenced by unimpaired performance in passive avoidance tests at 10-fold effective doses [4] [6].

Properties

CAS Number

895169-20-7

Product Name

ONO-2952

IUPAC Name

1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1

InChI Key

ZBQMTQGDBFZUBG-NRFANRHFSA-N

SMILES

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

Solubility

Soluble in DMSO

Synonyms

1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone
ONO-2952

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

Isomeric SMILES

CC(=O)N1CC2(CC2)C3=C([C@@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.